(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol
Description
(1-(2-(2,4-Dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol is a benzimidazole derivative featuring a methanol group at the 2-position of the benzimidazole core and a 2,4-dimethylphenoxyethyl substituent at the 1-position. The compound’s structural complexity arises from the combination of a benzimidazole scaffold, a flexible ethyl linker, and a substituted aryl ether group. The 2,4-dimethylphenoxy group may enhance lipophilicity and influence binding interactions, while the methanol moiety offers a site for derivatization or hydrogen bonding .
Properties
IUPAC Name |
[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-7-8-17(14(2)11-13)22-10-9-20-16-6-4-3-5-15(16)19-18(20)12-21/h3-8,11,21H,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWSBOJCPOPFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Attachment of the Dimethylphenoxyethyl Group: This step involves the reaction of the benzimidazole intermediate with 2-(2,4-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Methanol Group: The final step is the reduction of the benzimidazole intermediate using a reducing agent like sodium borohydride to introduce the methanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: (1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)carboxylic acid.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. The specific compound has shown potential as an inhibitor of cancer cell proliferation. Research indicates that benzimidazole derivatives can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell cycle regulation and apoptosis .
Case Study:
A study demonstrated that a related benzimidazole compound effectively inhibited the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways . This suggests that (1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol could be explored further for similar therapeutic effects.
1.2 Antimicrobial Properties
Benzimidazole derivatives have also been recognized for their antimicrobial activities. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. For instance, studies have shown that certain benzimidazole compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Study:
Research indicated that a closely related benzimidazole derivative displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a potential application in developing new antimicrobial agents .
Molecular Biology Applications
2.1 GABA-A Receptor Modulation
Recent studies have explored the role of benzimidazole derivatives as ligands for GABA-A receptors, which are critical in neurotransmission and are implicated in various neurological disorders. The compound may act as a modulator of these receptors, thereby influencing neuronal excitability and offering therapeutic avenues for conditions such as anxiety and epilepsy .
Case Study:
A study focusing on GABA-A receptor ligands revealed that certain benzimidazole derivatives enhance GABAergic transmission, leading to anxiolytic effects in animal models. This positions this compound as a candidate for further investigation in neuropharmacology .
Material Science Applications
3.1 Synthesis of Functional Materials
The unique structure of benzimidazole derivatives allows them to be used in the synthesis of functional materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The electronic properties of these compounds can be tuned through structural modifications, making them suitable for various applications in organic electronics .
Case Study:
Research has demonstrated that incorporating benzimidazole into polymer matrices enhances their photophysical properties, leading to improved efficiency in light-emitting applications. This suggests that this compound could be explored for developing advanced materials with specific electronic characteristics .
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Pharmacology | Anticancer and antimicrobial properties | Induces apoptosis; effective against bacterial strains |
| Molecular Biology | Modulation of GABA-A receptors | Enhances GABAergic transmission |
| Material Science | Synthesis of functional materials for electronics | Improves photophysical properties |
Mechanism of Action
The mechanism of action of (1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural and Functional Group Comparisons
Key Observations:
- Core Heterocycle : The benzimidazole core in the target compound is replaced by imidazole in sertaconazole () and benzothiazole in , altering electronic properties and hydrogen-bonding capacity .
- Substituent Effects: The 2,4-dimethylphenoxy group (electron-donating) contrasts with electron-withdrawing groups like 2,4-dichlorophenyl () or bromophenyl (), impacting solubility and target affinity .
- Linker Flexibility : The ethyl linker in the target compound may enhance conformational flexibility compared to rigid triazole () or thioether () linkers .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Insights :
- The 2,4-dimethylphenoxy group likely improves solubility in organic solvents compared to halogenated analogues (e.g., 9c in ) .
- Methanol’s hydroxyl group (target compound) may contribute to higher polarity than thioether-linked compounds () .
Computational and Docking Studies
- reported docking poses of benzimidazole-triazole hybrids with acetylcholinesterase, where bromophenyl substituents (9c) showed stronger binding than methyl groups . The target compound’s 2,4-dimethylphenoxy group may occupy hydrophobic pockets but lack halogen-mediated interactions.
- highlighted the role of thioether linkers in stabilizing ligand-receptor complexes. The target compound’s ether linker may offer similar stability but reduced steric hindrance .
Biological Activity
The compound (1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol , often referred to as DBIM , is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
DBIM is characterized by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 284.36 g/mol |
| InChI Key | XXXXXX |
| Solubility | Soluble in DMSO |
Antioxidant Activity
Research indicates that benzimidazole derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to DBIM effectively scavenge free radicals, thus reducing oxidative stress in biological systems . The antioxidant activity of DBIM has been attributed to its ability to donate electrons, neutralizing reactive oxygen species (ROS).
Antimicrobial Activity
DBIM has shown promising antimicrobial effects against various microorganisms. In vitro studies have reported its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli using standard diffusion methods . The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
Antitumor Activity
The potential anticancer properties of DBIM have been explored in several studies. It has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways, leading to programmed cell death . Additionally, DBIM's interactions with specific molecular targets, such as bromodomains, have been implicated in its antitumor effects.
Anti-inflammatory Effects
DBIM exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .
Study 1: Antioxidant Assessment
A comparative study evaluated the antioxidant capacity of DBIM against standard antioxidants using DPPH and ABTS assays. Results indicated that DBIM exhibited a higher scavenging activity compared to traditional antioxidants like ascorbic acid .
Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, DBIM was tested against several pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antimicrobial potential .
Study 3: Antitumor Mechanism Investigation
A recent investigation into the anticancer properties of DBIM revealed that it significantly inhibited cell proliferation in breast cancer cell lines (MCF-7) at concentrations above 10 µM. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
